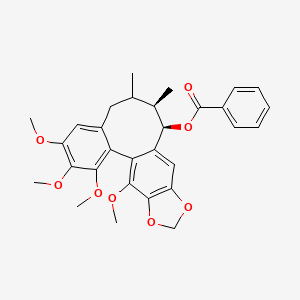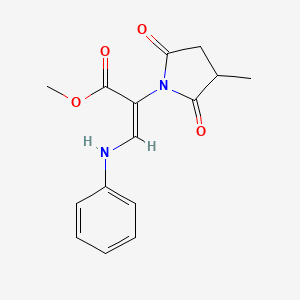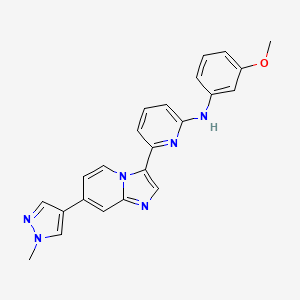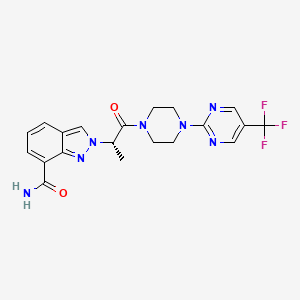
Heilaohuguosu G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heilaohuguosu G is a cyclolignan compound with hepatoprotective activity. It is derived from the fruits of Kadsura coccinea, a plant belonging to the Schisandraceae family. This compound has shown potential in counteracting acetaminophen (APAP) toxicity, with a cell survival rate of 45.7% at a concentration of 10 μM in HepG-2 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heilaohuguosu G involves the isolation of cyclolignans from the fruits of Kadsura coccinea the general process involves the extraction and purification of the compound from the plant source .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. The compound is primarily obtained through natural extraction from Kadsura coccinea, followed by purification processes to achieve the desired purity and concentration .
Analyse Des Réactions Chimiques
Types of Reactions
Heilaohuguosu G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cyclolignan derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Heilaohuguosu G has several scientific research applications, including:
Chemistry: Used as a model compound for studying cyclolignan structures and reactions.
Biology: Investigated for its hepatoprotective effects and potential to counteract APAP toxicity in liver cells.
Medicine: Explored for its potential therapeutic applications in liver protection and treatment of liver-related diseases.
Industry: Utilized in the development of hepatoprotective agents and supplements
Mécanisme D'action
Heilaohuguosu G exerts its effects through its interaction with molecular targets and pathways involved in liver protection. The compound has been shown to counteract APAP toxicity by enhancing cell survival rates in HepG-2 cells. The specific molecular targets and pathways are not fully elucidated, but it is believed to involve modulation of oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heilaohuguosu G is part of a group of cyclolignans, which includes other compounds such as:
- Heilaohuguosu A
- Heilaohuguosu B
- Heilaohuguosu C
- Heilaohuguosu D
- Heilaohuguosu E
- Heilaohuguosu F
Uniqueness
This compound is unique due to its specific hepatoprotective activity and its ability to counteract APAP toxicity with a significant cell survival rate. This distinguishes it from other cyclolignans, which may have different biological activities and therapeutic potentials .
Propriétés
Formule moléculaire |
C30H32O8 |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
[(10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C30H32O8/c1-16-12-19-13-21(32-3)26(33-4)28(34-5)23(19)24-20(14-22-27(29(24)35-6)37-15-36-22)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16?,17-,25-/m1/s1 |
Clé InChI |
DKIOHPQGBJCENG-CFGVXLGMSA-N |
SMILES isomérique |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)


![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate](/img/structure/B12368277.png)




